N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a fluorinated acetamide derivative featuring a thioether-linked imidazole core. Its structure comprises:
- 2-fluorophenyl group: Attached to the acetamide nitrogen, contributing electron-withdrawing effects.
- Thioether bridge (-S-): Connects the imidazole to the acetamide, influencing lipophilicity and metabolic stability.
The compound’s molecular formula is C₁₇H₁₄F₂N₃OS, with a calculated molecular weight of 345.38 g/mol. While direct crystallographic data for this compound are absent in the provided evidence, structural analogs (e.g., ) suggest planar amide groups and variable dihedral angles between aromatic rings, affecting conformational stability .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-12-5-7-13(8-6-12)22-10-9-20-17(22)24-11-16(23)21-15-4-2-1-3-14(15)19/h1-10H,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCGXHGWGOZDJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following molecular structure:
- Molecular Formula : CHFNS
- Molecular Weight : 305.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- GABA-A Receptor Modulation : Studies indicate that imidazole derivatives can act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing inhibitory neurotransmission. The presence of fluorinated phenyl groups may improve binding affinity and metabolic stability compared to non-fluorinated counterparts .
- Anti-Cancer Activity : Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC values in the micromolar range against MCF7 breast cancer cells, suggesting potential for therapeutic applications in oncology .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Cell Line | IC (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | MCF7 | 25.72 ± 3.95 | Induced apoptosis in a dose-dependent manner |
| GABA-A Modulation | HEK293 | 0.5 | Enhanced GABAergic signaling |
| PI3K Inhibition | Human Cells | 3.1 | Significant inhibition of PI3K signaling pathway |
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacological potential:
- Tumor Growth Suppression : In animal models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its efficacy as an anti-cancer agent .
- Neuroprotective Effects : Animal studies suggest that the compound may also offer neuroprotective benefits, potentially through modulation of GABAergic activity, which is crucial for maintaining neuronal health and function.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Fluorination : The introduction of fluorine atoms on the phenyl rings enhances lipophilicity and alters electronic properties, which can improve binding affinity to target receptors.
- Sulfanyl Group : The presence of the sulfanyl moiety has been associated with increased potency against specific biological targets, particularly in cancer therapy.
- Acetamide Functionality : This group plays a critical role in modulating the compound's pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Substituent Effects on Electronic and Steric Properties
- Fluorine vs. Chlorine: Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine .
- Thioether vs. Sulfoxide :
- Aromatic Ring Modifications :
Crystallographic and Conformational Insights
- Dihedral Angles :
- Hydrogen Bonding :
Pharmacological Implications
- Fluorine’s Role :
- Dual fluorination may improve blood-brain barrier penetration relative to chlorinated analogs, as seen in carboxamide derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
